

4-Methylisatin chemical structure and properties

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4-Methylisatin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylisatin, a derivative of the versatile isatin scaffold, is a heterocyclic compound of significant interest in medicinal chemistry and materials science. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, synthesis, and known biological activities. While specific quantitative biological data for **4-methylisatin** is limited in publicly available literature, this guide consolidates existing information and draws comparisons with closely related isatin derivatives to highlight its potential as a lead compound in drug discovery. Detailed experimental protocols for its synthesis and for the evaluation of its potential anticancer and antimicrobial activities are provided to facilitate further research.

Chemical Structure and Properties

4-Methylisatin, also known as 4-methyl-1H-indole-2,3-dione, is an organic compound characterized by an indole core with a methyl group substituted at the 4-position of the aromatic ring. The presence of both a lactam and a ketone carbonyl group within the five-membered ring confers unique reactivity to the molecule.

Chemical Structure:



Figure 1: Chemical structure of 4-Methylisatin.

Physicochemical Properties

A summary of the key physicochemical properties of **4-Methylisatin** is presented in Table 1. It is typically a yellow to orange crystalline solid with limited solubility in water but good solubility in organic solvents like ethanol and dimethyl sulfoxide (DMSO).[1]

Property	Value	Reference
Molecular Formula	C ₉ H ₇ NO ₂	[1]
Molecular Weight	161.16 g/mol	[1]
Appearance	Yellow to orange crystalline solid	[1]
Melting Point	150-154 °C	
Boiling Point	Approximately 339.6 °C at 760 mmHg	
Density	1.607 g/cm ³	_
Solubility	Soluble in ethanol and DMSO; sparingly soluble in water.[1]	[1]
CAS Number	1128-44-5	[1]

Table 1: Physicochemical properties of **4-Methylisatin**.

Synthesis of 4-Methylisatin

The most common and versatile method for the synthesis of isatin and its derivatives is the Sandmeyer synthesis. This two-step procedure involves the reaction of an aniline derivative with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid to yield the isatin.

Experimental Protocol: Sandmeyer Synthesis of 4-Methylisatin

Foundational & Exploratory





This protocol is adapted from the general Sandmeyer isatin synthesis for substituted anilines.

Step 1: Synthesis of N-(3-methylphenyl)-2-(hydroxyimino)acetamide (Isonitrosoacetanilide intermediate)

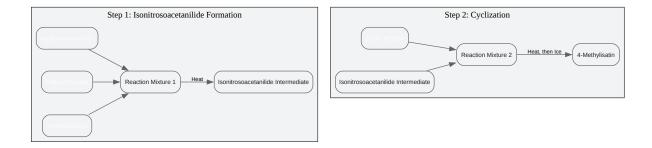
- In a 1 L round-bottom flask, dissolve chloral hydrate (0.1 mol, 16.5 g) in 250 mL of water.
- To this solution, add crystallized sodium sulfate (260 g).
- In a separate beaker, prepare a solution of 3-methylaniline (0.1 mol, 10.7 g) in 60 mL of water containing concentrated hydrochloric acid (0.12 mol, 10.2 mL).
- Add the 3-methylaniline solution to the chloral hydrate solution.
- Finally, add a solution of hydroxylamine hydrochloride (0.32 mol, 22.0 g) in 100 mL of water.
- Heat the mixture to a vigorous boil using a heating mantle. This should be achieved in approximately 40-45 minutes.
- Maintain vigorous boiling for 1-2 minutes. The isonitrosoacetanilide intermediate will begin to crystallize.
- Cool the reaction mixture in an ice bath to complete the crystallization.
- Collect the precipitate by vacuum filtration, wash with cold water, and air dry.

Step 2: Cyclization to 4-Methylisatin

- In a 500 mL round-bottom flask equipped with a mechanical stirrer, carefully warm concentrated sulfuric acid (65 mL, 120 g) to 50 °C.
- Gradually add the dry N-(3-methylphenyl)-2-(hydroxyimino)acetamide (0.09 mol) from the
 previous step to the sulfuric acid, while maintaining the temperature between 60 °C and 70
 °C. Use an ice bath to control the exothermic reaction.
- After the addition is complete, heat the solution to 80 °C and hold for 10 minutes to ensure complete cyclization.



- Cool the reaction mixture to room temperature and carefully pour it onto 800-1000 mL of crushed ice with stirring.
- The **4-Methylisatin** will precipitate as a solid. Allow the mixture to stand for 30 minutes to ensure complete precipitation.
- Collect the product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry.
- The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.



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Figure 2: Workflow for the Sandmeyer synthesis of **4-Methylisatin**.

Biological Activities and Potential Applications

Isatin and its derivatives have been extensively studied for their wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2] The biological profile of isatin derivatives is highly dependent on the nature and position of substituents on the indole ring.



Anticancer Activity

While specific IC₅₀ values for **4-Methylisatin** against various cancer cell lines are not readily available in the literature, numerous studies have demonstrated the potent anticancer activity of other methylated isatin derivatives. For instance, certain 5-methylisatin derivatives have shown significant cytotoxicity against various cancer cell lines.[3] The anticancer mechanism of isatin derivatives is often attributed to the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[4][5]

Table 2: Anticancer Activity of Selected Isatin Derivatives (for comparison)

Compound	Cancer Cell Line	IC50 (μM)	Reference
3,3'-(hydrazine-1,2-diylidene)bis(5-methylindolin-2-one)	A549 (Lung)	4-13	[3]
HeLa (Cervical)	4-13	[3]	_
HepG2 (Liver)	4-13	[3]	_
Isatin-pyrrole derivative 6	HepG2 (Liver)	0.47	[6]
Moxifloxacin-isatin hybrid	HepG2 (Liver)	32-77	[2]
MCF-7 (Breast)	32-77	[2]	

Note: This table provides data for other isatin derivatives to indicate the potential activity range of this class of compounds. Further experimental validation is required for **4-Methylisatin**.

Antimicrobial Activity

Isatin derivatives have also been reported to possess significant antimicrobial activity against a range of bacteria and fungi.[7] The mechanism of action is thought to involve the inhibition of essential microbial enzymes or disruption of the cell membrane. As with anticancer activity, specific Minimum Inhibitory Concentration (MIC) values for **4-Methylisatin** are not widely



reported. However, related chlorinated isatin derivatives have shown promising antimicrobial effects.

Table 3: Antimicrobial Activity of Selected Isatin Derivatives (for comparison)

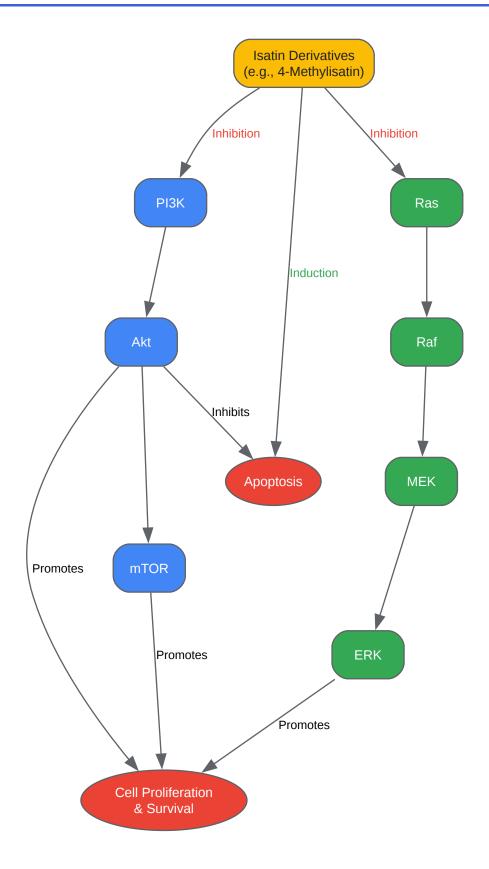
Compound	Microorganism	MIC (μg/mL)	Reference
6-chloroisatin-3-(4'-chlorophenyl)semicar bazone	Gram-positive & Gram-negative bacteria	78.12 - 5000	
6-chloroisatin-3-(4'- bromophenyl)semicar bazone	Gram-positive & Gram-negative bacteria	78.12 - 5000	
Organotin(IV) complexes of N- methylisatin	Gram-positive bacteria	Good activity	[8]

Note: This table provides data for other isatin derivatives to indicate the potential activity range of this class of compounds. Further experimental validation is required for **4-Methylisatin**.

Potential Signaling Pathway Modulation in Cancer

The anticancer effects of isatin derivatives are often mediated through their interaction with key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. While the specific pathways modulated by **4-Methylisatin** have not been elucidated, studies on other isatin analogues suggest potential involvement of the PI3K/Akt and MAPK pathways.





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Figure 3: Potential signaling pathways modulated by isatin derivatives in cancer cells.



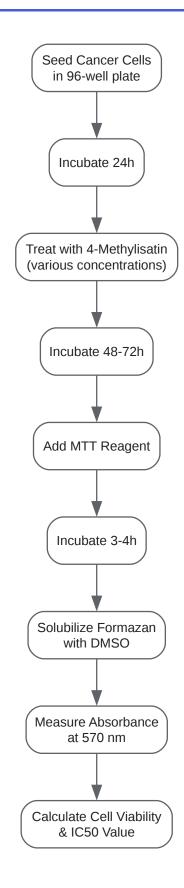
Isatin derivatives have been shown to inhibit the PI3K/Akt pathway, a critical regulator of cell survival and proliferation.[4] By inhibiting this pathway, these compounds can lead to decreased cell growth and the induction of apoptosis. Similarly, the MAPK/ERK pathway, which is also crucial for cell proliferation, is another potential target for isatin derivatives.[2] Inhibition of these pathways can lead to cell cycle arrest and apoptosis. The induction of apoptosis by isatin derivatives can also occur through the activation of caspases, key executioner enzymes in the apoptotic cascade.[3]

Experimental Protocols for Biological Evaluation Protocol for MTT Assay (Anticancer Activity)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

- Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of **4-Methylisatin** in culture medium. Remove the old medium from the wells and add 100 μL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug). Incubate for 48 or 72 hours.
- MTT Addition: After the incubation period, add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.





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Figure 4: Experimental workflow for the MTT assay.



Protocol for Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial Activity)

The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

- Preparation of Inoculum: Grow the microbial strain (bacteria or fungi) in a suitable broth medium overnight. Dilute the culture to achieve a standardized inoculum concentration (e.g., 10⁵ CFU/mL for bacteria).
- Preparation of Compound Dilutions: Prepare a two-fold serial dilution of 4-Methylisatin in a
 96-well microtiter plate containing the appropriate growth medium.
- Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (medium only).
- Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
- Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

Conclusion

4-Methylisatin is a promising heterocyclic compound with a chemical structure amenable to further derivatization. Based on the biological activities of related isatin derivatives, it holds potential as a scaffold for the development of novel anticancer and antimicrobial agents. This technical guide provides a foundation for researchers by summarizing its known properties and providing detailed experimental protocols for its synthesis and biological evaluation. Further studies are warranted to determine the specific quantitative biological activities of **4-Methylisatin** and to elucidate its precise mechanisms of action, particularly its effects on key cellular signaling pathways.

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